![molecular formula C22H24ClN3O B2834056 1-tert-Butyl-4-[1-(4-chloro-benzyl)-1H-benzoimidazol-2-yl]-pyrrolidin-2-one CAS No. 876888-91-4](/img/structure/B2834056.png)
1-tert-Butyl-4-[1-(4-chloro-benzyl)-1H-benzoimidazol-2-yl]-pyrrolidin-2-one
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Overview
Description
The compound “1-tert-Butyl-4-[1-(4-chloro-benzyl)-1H-benzoimidazol-2-yl]-pyrrolidin-2-one” is a complex organic molecule. It contains a pyrrolidin-2-one group, which is a five-membered lactam (a cyclic amide). It also has a 1H-benzoimidazol-2-yl group, which is a type of aromatic heterocycle. Additionally, it has a tert-butyl group and a 4-chloro-benzyl group attached .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a cyclic structure. The pyrrolidin-2-one group would introduce ring strain, which could affect the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar lactam group could enhance its solubility in polar solvents .Scientific Research Applications
- MLS000559567 has shown promise as an anticancer agent. Researchers have explored its effects on cancer cell lines, tumor growth inhibition, and potential mechanisms of action. Further studies are needed to elucidate its full potential in cancer therapy .
- The compound exhibits anti-inflammatory properties, making it relevant for conditions such as rheumatoid arthritis, inflammatory bowel disease, and other inflammatory disorders. Investigations have focused on its impact on key inflammatory pathways and cytokine regulation .
- MLS000559567 has been studied for its neuroprotective effects. Researchers have explored its potential in Alzheimer’s disease, Parkinson’s disease, and other neurodegenerative conditions. Mechanistic studies aim to understand how it modulates neuronal function and protects against damage .
- The compound exhibits antimicrobial properties against bacteria, fungi, and viruses. Investigations have looked into its efficacy against specific pathogens, potential synergies with existing antibiotics, and safety profiles .
- Researchers have examined MLS000559567’s impact on metabolic pathways, insulin sensitivity, and lipid metabolism. It may hold promise as a therapeutic agent for obesity, type 2 diabetes, and related metabolic disorders .
- Studies have explored MLS000559567’s effects on cardiovascular health, including its potential to regulate blood pressure, improve endothelial function, and reduce oxidative stress. These findings suggest its relevance in preventing cardiovascular diseases .
Anticancer Properties
Anti-inflammatory Activity
Neuroprotection and Neurodegenerative Diseases
Antimicrobial Activity
Metabolic Disorders and Obesity
Cardiovascular Health
Mechanism of Action
Future Directions
properties
IUPAC Name |
1-tert-butyl-4-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3O/c1-22(2,3)26-14-16(12-20(26)27)21-24-18-6-4-5-7-19(18)25(21)13-15-8-10-17(23)11-9-15/h4-11,16H,12-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWECUZYQEFHBJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1CC(CC1=O)C2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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